molecular formula C20H24F3N5O B12270448 4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B12270448
M. Wt: 407.4 g/mol
InChI Key: VJUUCDCWOGPVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyridazine ring. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenylmethyl piperazine. This intermediate is then reacted with a pyridazine derivative under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various solvents such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated compounds .

Scientific Research Applications

4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation. Additionally, it can modulate the activity of certain enzymes and receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Uniqueness

Compared to similar compounds, 4-[6-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine stands out due to its unique combination of functional groups, which confer distinct biological and chemical properties. The presence of the trifluoromethyl group enhances its metabolic stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24F3N5O

Molecular Weight

407.4 g/mol

IUPAC Name

4-[6-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H24F3N5O/c21-20(22,23)17-3-1-2-16(14-17)15-26-6-8-27(9-7-26)18-4-5-19(25-24-18)28-10-12-29-13-11-28/h1-5,14H,6-13,15H2

InChI Key

VJUUCDCWOGPVDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.